1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also contains a carboxylic acid group, which is a common functional group in organic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring might be formed through a condensation reaction . The carboxylic acid group could be introduced through a variety of reactions, such as oxidation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrazole ring and the carboxylic acid group would likely contribute significantly to the compound’s properties .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions. For example, the carboxylic acid group could react with bases to form a carboxylate anion . The pyrazole ring might also undergo various reactions, such as substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group would likely make the compound acidic and polar . The presence of the pyrazole ring might also influence the compound’s properties .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid involves the reaction of 5-methyl-2-(methoxymethyl)pyridine with ethyl 2-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate, followed by hydrolysis and decarboxylation.", "Starting Materials": [ "5-methyl-2-(methoxymethyl)pyridine", "ethyl 2-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: 5-methyl-2-(methoxymethyl)pyridine is reacted with ethyl 2-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate in the presence of a base catalyst to form 1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid ethyl ester.", "Step 2: The ethyl ester is hydrolyzed using hydrochloric acid to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is decarboxylated using sodium hydroxide and sodium bicarbonate to yield the final product, 1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid.", "Step 4: The product is purified using a solvent such as ethyl acetate and recrystallized from a mixture of methanol and water." ] } | |
CAS RN |
1388214-38-7 |
Product Name |
1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid |
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.